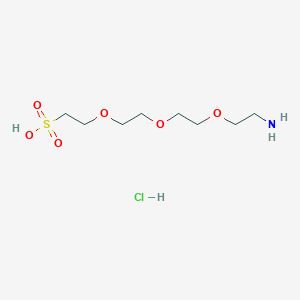

Amino-peg3-sulfonicacidhclsalt

Description

Origins of PEG-Based Conjugation Strategies

The use of PEG in bioconjugation dates to the 1970s, when researchers first exploited its hydrophilicity to reduce immunogenicity in protein therapeutics. Early PEGylation strategies relied on homobifunctional linkers, which suffered from uncontrolled crosslinking and heterogeneity. The 1990s saw the emergence of heterobifunctional PEGs, enabling sequential conjugation of distinct molecules. A pivotal advancement occurred in 1998 with Bettinger et al.’s solid-phase synthesis of α-pyridyldithio-ω-hydroxy-PEG600, which achieved 65% yield over six steps via resin-bound intermediates. This methodology laid the groundwork for modern heterobifunctional PEGs by demonstrating the feasibility of orthogonal functionalization.

Technological Milestones in Linker Design

Key innovations driving heterobifunctional PEG development include:

| Era | Innovation | Impact |

|---|---|---|

| 2000s | Cleavable linkers (e.g., disulfide, hydrazone) | Enabled controlled release in drug conjugates |

| 2010s | Branched PEG architectures | Increased payload capacity while maintaining solubility |

| 2020s | Monodisperse PEGs via iterative synthesis | Improved pharmacokinetic predictability |

These advancements addressed limitations in conjugation efficiency and product heterogeneity, directly informing the design of Amino-PEG3-sulfonic acid HCl salt. Its compact triethylene glycol spacer balances molecular flexibility with minimized steric hindrance, a refinement enabled by decades of PEG optimization.

Properties

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGPXQKRZADQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The synthesis of Amino-PEG3-sulfonic acid HCl salt follows a two-step strategy:

-

Sulfonation of 3-Aminopropanol :

-

PEG Conjugation :

-

The sulfonated intermediate is coupled to a PEG3 chain via nucleophilic substitution or esterification. For example, the amine group reacts with an activated PEG3 derivative (e.g., PEG3-tosylate or PEG3-NHS ester) in polar aprotic solvents like THF or DMF.

-

Conditions : Room temperature, 12–48 hours, with triethylamine (TEA) as a base to neutralize HCl byproducts.

-

Purification : Crystallization from ethanol/water mixtures or size-exclusion chromatography.

-

Industrial-Scale Production

Industrial methods optimize cost and scalability:

-

Continuous Flow Reactors : Chlorination and sulfonation are performed in tandem to reduce intermediate isolation.

-

Catalysts : Heterogeneous catalysts (e.g., ion-exchange resins) enhance sulfonation efficiency.

-

PEG Activation : PEG3 is pre-activated as a mesylate or tosylate to streamline conjugation.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 24–48 hours | 6–12 hours |

| Yield | 70–85% | 85–92% |

| Purification | Crystallization | Continuous Chromatography |

| Solvent Consumption | High (batch) | Low (flow system) |

Critical Reaction Parameters

Temperature and pH Control

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO improve PEG3 solubility and reaction kinetics.

-

Ethanol-Water Mixtures : Used for crystallization to balance solubility and purity.

Analytical Validation

Purity Assessment

Stability Testing

-

Storage : Stable at -20°C for >2 years; aqueous solutions hydrolyze to ammonium bisulfate over weeks.

Comparative Analysis with Analogues

PEG Chain Length Effects

Functional Group Compatibility

-

Amine Group : Enables bioconjugation to carboxylic acids, aldehydes, and NHS esters.

-

Sulfonic Acid : Participates in esterification and ion-exchange reactions.

Challenges and Optimization Strategies

Common Issues

Mitigation Approaches

-

Stepwise Quenching : Gradual addition of Na₂SO₃ prevents exothermic side reactions.

-

Tagged PEGs : Introducing hydrophobic tags (e.g., benzyl groups) simplifies isolation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Amino-peg3-sulfonicacidhclsalt undergoes various types of chemical reactions, including:

Esterification: The sulfonic acid moiety can react with alcohols to form esters.

Halogenation: The compound can undergo halogenation reactions, where halogens are introduced into the molecule.

Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Halogenation: Requires halogenating agents such as chlorine or bromine.

Displacement Reactions: Involves nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Key Applications

-

Bioconjugation

- Description : The amine group in Amino-PEG3-sulfonic acid allows for efficient coupling with carboxylic acids, NHS esters, or other reactive groups to form stable amide bonds.

- Use Cases :

- Linking therapeutic agents to antibodies or peptides to enhance targeting specificity.

- Creating bioconjugates that improve pharmacokinetics and reduce immunogenicity.

-

Drug Delivery

- Description : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, facilitating their delivery in biological systems.

- Use Cases :

- Development of drug formulations that require enhanced solubility for intravenous administration.

- PEGylation of drugs to prolong circulation time in the bloodstream and reduce renal clearance.

-

Surface Modification

- Description : Amino-PEG3-sulfonic acid can be used to modify surfaces of medical devices or nanoparticles, creating hydrophilic and biocompatible layers.

- Use Cases :

- Coating implantable devices to minimize protein adsorption and enhance tissue compatibility.

- Modifying nanoparticle surfaces for improved stability and reduced immune response.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Bioconjugation | Linking drugs to targeting agents | Enhanced specificity, improved pharmacokinetics |

| Drug Delivery | Increasing solubility of hydrophobic drugs | Prolonged circulation time, reduced immunogenicity |

| Surface Modification | Creating hydrophilic layers on devices | Minimized protein adsorption, enhanced compatibility |

Case Studies

-

Bioconjugation in Targeted Therapy

A study demonstrated the use of Amino-PEG3-sulfonic acid in conjugating a cytotoxic agent to an antibody targeting cancer cells. The resulting bioconjugate showed improved tumor localization and reduced side effects compared to free drug administration. The conjugation efficiency was measured using high-performance liquid chromatography (HPLC), yielding over 90% purity in the final product . -

Enhanced Drug Formulation

Research involving the formulation of a poorly soluble anticancer drug with Amino-PEG3-sulfonic acid showed a significant increase in solubility (up to 50-fold) compared to the unmodified drug. This enhancement facilitated better absorption and bioavailability in preclinical models . -

Surface Modification for Medical Devices

A project focused on modifying the surfaces of stents with Amino-PEG3-sulfonic acid to create a biocompatible layer that reduced thrombogenicity. In vitro studies indicated a significant reduction in platelet adhesion compared to unmodified stents, suggesting potential for improved clinical outcomes .

Mechanism of Action

The mechanism of action of amino-peg3-sulfonicacidhclsalt involves its interaction with specific molecular targets and pathways. The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl groups, while the sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions. These interactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .

Comparison with Similar Compounds

PEG-Based Linkers with Sulfonic Acid Moieties

Notes:

PEG Linkers with Varying PEG Lengths

Key Findings :

Non-PEG Linkers with Acidic Groups

Comparison Insights :

- Non-PEG linkers like 1-Pyrrolidinebutanoic acid HCl salt exhibit lower solubility in biological media, limiting their utility in hydrophilic drug formulations .

- Amino-PEG3-sulfonic acid outperforms non-PEG analogs in solubility and biocompatibility, making it preferable for in vivo applications .

Bioconjugation Efficiency

The sulfonic acid group in Amino-PEG3-sulfonic acid enhances ionic interactions with biomolecules, improving conjugation efficiency compared to carboxylic acid-containing linkers like Amino-PEG2-CH2COOH .

Biological Activity

Amino-PEG3-sulfonic acid HCl salt is a specialized compound with significant applications in bioconjugation, drug delivery, and surface modifications. This compound features a polyethylene glycol (PEG) backbone, which enhances its solubility and biocompatibility, making it particularly valuable in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C8H19NO6S

- Molecular Weight : 257.3 g/mol

- CAS Number : 1817735-43-5

- Purity : ≥95%

- Storage Conditions : -20 °C

The compound includes an amine group that can react readily with carboxylic acids, activated NHS esters, and other carbonyl groups. The sulfonic acid moiety allows for various chemical reactions such as esterification and halogenation, which are crucial for modifying surfaces and creating conjugates .

- Bioconjugation : The amine group facilitates the conjugation of proteins, peptides, and other biomolecules, which is essential for the development of antibody-drug conjugates (ADCs). This process enhances the therapeutic efficacy of drugs by targeting specific cells while minimizing side effects.

- Drug Delivery : The hydrophilic nature of the PEG linker significantly improves the solubility and circulation time of therapeutic agents in biological systems. This property is particularly advantageous in reducing immune responses against drug formulations .

- Surface Modification : Amino-PEG3-sulfonic acid HCl salt can coat surfaces to create hydrophilic, biocompatible layers on devices or particles. This application is beneficial in biomedical devices to enhance compatibility with biological tissues .

Case Studies

-

Antibody-Drug Conjugates (ADCs) :

- A study demonstrated that ADCs utilizing Amino-PEG3-sulfonic acid HCl salt showed improved targeting capabilities in cancer therapy. The PEGylation reduced non-specific binding and enhanced drug delivery to tumor cells, leading to increased cytotoxicity against cancerous tissues while sparing healthy cells .

-

Surface Engineering :

- Research involving surface coatings with Amino-PEG3-sulfonic acid HCl salt indicated enhanced cell adhesion and proliferation on biomaterials used in implants. The hydrophilic surface created by this compound promoted better integration with surrounding tissues, thus improving implant success rates .

Comparative Analysis

The following table summarizes key properties and applications of Amino-PEG3-sulfonic acid HCl salt compared to other similar PEG derivatives:

| Property/Compound | Amino-PEG3-sulfonic Acid HCl Salt | Amino-PEG2 | Amino-PEG4 |

|---|---|---|---|

| Molecular Weight | 257.3 g/mol | 200 g/mol | 300 g/mol |

| Solubility | High | Moderate | High |

| Reactivity with Carboxylic Acids | Yes | Yes | Yes |

| Applications | Drug delivery, ADCs | Surface modification | Bioconjugation |

| Biocompatibility | Excellent | Good | Excellent |

Q & A

Q. How can the PICO framework be applied to preclinical studies evaluating this compound’s efficacy?

- Methodological Answer :

- Population : Specific cell lines or animal models (e.g., murine xenografts).

- Intervention : Dose range of Amino-PEG3-Sulfonic Acid HCl salt.

- Comparison : Untreated controls or PEG3-free analogs.

- Outcome : Tumor growth inhibition (via caliper measurements) or apoptosis markers (e.g., caspase-3 activation).

This structure ensures alignment with translational research goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.